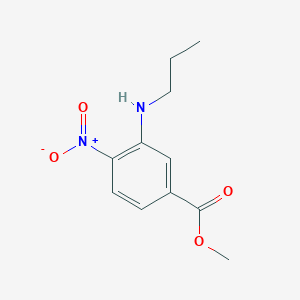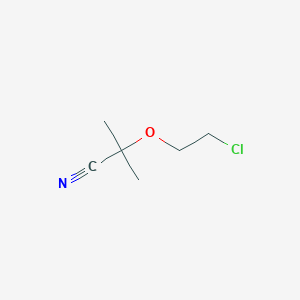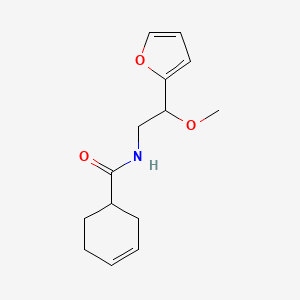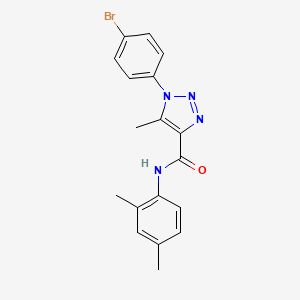
Methyl 4-nitro-3-(propylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-nitro-3-(propylamino)benzoate” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 . The IUPAC name for this compound is “methyl 4-nitro-3-(propylamino)benzoate” and its InChI Code is 1S/C11H14N2O4/c1-3-6-12-9-7-8 (11 (14)17-2)4-5-10 (9)13 (15)16/h4-5,7,12H,3,6H2,1-2H3 .
Molecular Structure Analysis
“Methyl 4-nitro-3-(propylamino)benzoate” contains a total of 31 bonds; 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-nitro-3-(propylamino)benzoate” include its molecular weight of 238.24 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
Methyl 4-nitro-3-(propylamino)benzoate derivatives have been studied for their effectiveness as corrosion inhibitors. A study explored oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid, highlighting their high inhibition efficiency and adherence to Langmuir adsorption isotherm, confirmed through various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization (Kalia et al., 2020).
Photopolymerization Processes
In the realm of polymer science, the compound has been implicated in the study of nitroxide-mediated photopolymerization processes. Research has proposed novel compounds for efficient polymerization under UV irradiation, expanding the understanding and application of Methyl 4-nitro-3-(propylamino)benzoate in creating advanced polymer materials (Guillaneuf et al., 2010).
Optical Storage and Polymer Behavior
The compound's derivatives have been synthesized and analyzed for their potential in reversible optical storage, demonstrating significant effects on the cooperative motion of polar side groups in amorphous polymers. This research provides insights into the optical properties and applications of polymers derived from Methyl 4-nitro-3-(propylamino)benzoate (Meng et al., 1996).
Herbicide Labeling and Environmental Studies
Investigations into the synthesis of herbicidal components, such as ZJ0273 (a broad-spectrum herbicidal ingredient), involve the use of Methyl 4-nitro-3-(propylamino)benzoate analogs. These studies focus on understanding the metabolism, mode of action, and environmental behavior of herbicides, crucial for the development of eco-friendly agricultural chemicals (Yang et al., 2008).
Synthesis of Cellulose Derivatives
Research on the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid has explored the use of Methyl 4-nitro-3-(propylamino)benzoate derivatives. This work contributes to the development of cellulose-based materials with tailored properties for various applications, from biomedical to industrial uses (Zhang et al., 2009).
Safety and Hazards
The safety data sheet for “Methyl 4-nitro-3-(propylamino)benzoate” suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, as well as dust formation .
Propiedades
IUPAC Name |
methyl 4-nitro-3-(propylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHQTHIGEDJEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitro-3-(propylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)



![N-(4-chloro-2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709894.png)



![N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2709904.png)

amine](/img/structure/B2709906.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)
